Methyl 2-cyano-3,3-dimethylbutanoate
Description
Methyl 2-cyano-3,3-dimethylbutanoate (IUPAC name: this compound) is a synthetic ester characterized by a cyano group at the C2 position and two methyl groups at the C3 position of a butanoate backbone.
Properties
IUPAC Name |
methyl 2-cyano-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)6(5-9)7(10)11-4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQTPPVYXTRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55712-10-2 | |
| Record name | methyl 2-cyano-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3,3-dimethylbutanoate can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium cyanide or potassium cyanide for introducing the cyano group.
Major Products
Hydrolysis: 3,3-dimethylbutanoic acid and methanol.
Reduction: 3,3-dimethylbutylamine.
Substitution: Various cyano-substituted derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-cyano-3,3-dimethylbutanoate is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it versatile for creating diverse compounds.
Case Study: Synthesis of 2-Cyano-3,3-dimethylazetidines
A novel synthesis route for 2-cyano-3,3-dimethylazetidines has been developed using this compound as a precursor. This involves nucleophilic addition and intramolecular nucleophilic substitution reactions .
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized for developing active pharmaceutical ingredients (APIs). Its ability to undergo various transformations allows for the creation of biologically active compounds.
Example: Drug Development
Research has shown that derivatives of this compound can exhibit significant pharmacological activity. For instance, modifications to the cyano group can lead to compounds with enhanced therapeutic profiles.
Agrochemicals
The compound is also employed in synthesizing pesticides and herbicides. Its reactivity allows for the design of agrochemicals that target specific biological pathways in pests or weeds.
Data Table: Agrochemical Applications
| Compound Name | Application Type | Target Organism |
|---|---|---|
| This compound | Herbicide | Various weed species |
| Cyano-substituted derivatives | Insecticide | Specific insect pests |
Material Science
This compound is being investigated for its potential in creating novel materials with specific properties. Its unique chemical structure allows it to form polymers or composites with desirable mechanical characteristics.
Research Insights
Studies indicate that materials derived from this compound could possess enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3,3-dimethylbutanoate involves its functional groups. The cyano group can act as a nucleophile or electrophile in various reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-cyano-3,3-dimethylbutanoate with structurally or functionally related compounds, focusing on substituent effects, biological activity, and synthetic applications.
Ethyl 2-Cyano-3,3-dimethyl-4-phenylbutanoate (CAS 6333-05-7)
- Structural Differences: This analog features an ethyl ester group, a phenyl group at C4, and retains the cyano and 3,3-dimethyl substituents.
- Activity: Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate is noted for its antileukemia activity, with derivatives like CDODO-Me-12 (methyl 2-cyano-3,12-dioxooleana-1,9-dien-30-oate) exhibiting IC50 values in the nanomolar range against HL-60 leukemia cells . The phenyl group may enhance lipophilicity and target binding, suggesting that this compound could benefit from similar modifications for therapeutic applications.
Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)
- Bromo-substituted esters are often intermediates in nucleophilic substitution reactions, whereas cyano groups participate in cycloadditions or act as electron-withdrawing moieties .
- Applications: Bromo analogs may serve as precursors in pharmaceuticals or agrochemicals, while cyano derivatives like this compound could exhibit distinct biological interactions due to the cyano group’s polarity and hydrogen-bonding capacity.
Triterpenoid Derivatives (CDDO-Me and CDODO-Me-12)
- Structural Complexity: CDDO-Me (methyl 2-cyano-3,12-dioxooleana-1,9-dien-28-oate) and CDODO-Me-12 are oleanane triterpenoids with cyano and ester groups. These compounds demonstrate potent anticancer activity (IC50 = 0.1–0.3 µM) in lung cancer cells via caspase-mediated apoptosis .
- Functional Group Contributions: While this compound lacks the triterpenoid scaffold, its cyano and ester groups may mimic key pharmacophores. Simplified structures like this compound could offer synthetic accessibility but may require structural optimization to achieve comparable bioactivity.
2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate (CAS 6197-30-4)
- Applications: This compound, used in materials science and UV protection, highlights the role of cyano-acrylate motifs in stabilizing conjugated systems.
Data Tables
Table 1. Structural and Functional Comparison of this compound and Analogs
Biological Activity
Methyl 2-cyano-3,3-dimethylbutanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound possesses a cyano group and is classified as an ester. Its chemical structure can be represented as follows:
- Chemical Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
The presence of the cyano group in its structure is significant as it can influence the compound's reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group may facilitate binding to enzymes or receptors, leading to various biological effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Cell Signaling Modulation : The compound may also modulate cell signaling pathways, impacting cellular responses to stimuli.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations .
Cytotoxicity Studies
In cytotoxicity assays, this compound demonstrated selective toxicity toward cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Response :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
